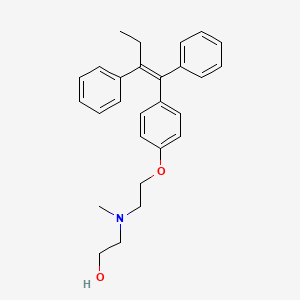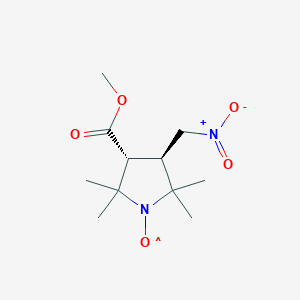![molecular formula C₁₁H₂₁NO₃ B1139826 N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide CAS No. 439858-36-3](/img/structure/B1139826.png)
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide involves several steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction to obtain the intermediate triacetone amine . This intermediate is then further processed to yield the final product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .
Analyse Des Réactions Chimiques
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxone as an oxidant.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can react with heterocyclic thiols in the presence of iodine as an oxidant to form sulfenamide compounds.
Common reagents used in these reactions include oxone, iodine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a spin label in proteomics research to study protein structures and interactions.
Oxidative Stress Studies: The compound is used to scavenge reactive oxygen species (ROS) and ameliorate oxidative damage in biological systems.
Herbicide Development: It has been studied for its potential use in the synthesis of phenoxy carboxylic herbicides.
Mécanisme D'action
The mechanism of action of N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress . It interacts with molecular targets such as proteins and enzymes, modulating their activity and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used to prepare metallo-amide bases.
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical: Known for its role in oxidative stress studies.
The uniqueness of this compound lies in its specific applications in proteomics research and its ability to act as a spin label .
Propriétés
IUPAC Name |
N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15)/t9-,10?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHJMNJCTZWHV-RGURZIINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CO)C(C=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CO)C(C=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
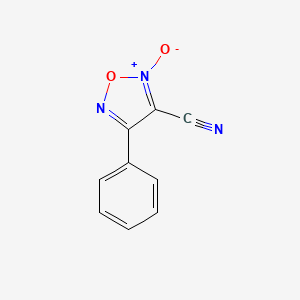
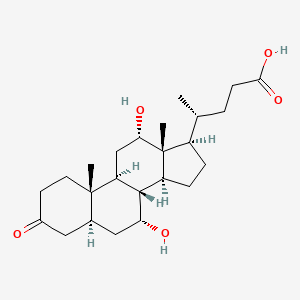
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)
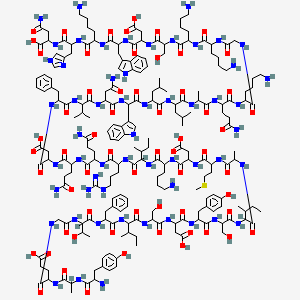
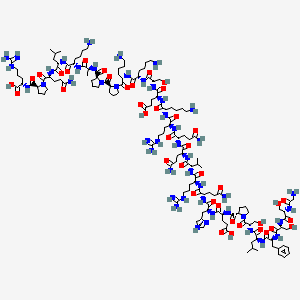
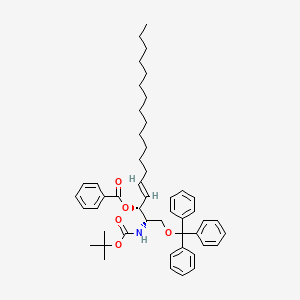
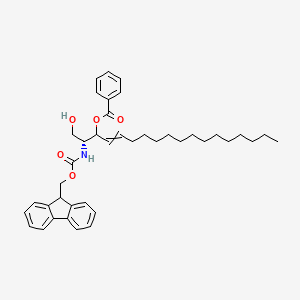
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
